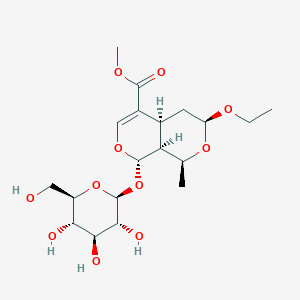
Antimicrobial agent-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimicrobial Agent-24 is a synthetic compound designed to inhibit the growth of or destroy microorganisms. It is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in combating infections and preventing the spread of diseases. This compound is particularly noted for its broad-spectrum activity, making it effective against a wide range of bacterial and fungal pathogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-24 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antimicrobial properties of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous purification steps, including crystallization and chromatography, to remove any impurities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Antimicrobial Agent-24 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and nitration are common substitution reactions that introduce halogen or nitro groups into the compound, enhancing its antimicrobial activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various halogenated, nitrated, and sulfonated derivatives of this compound, each exhibiting unique antimicrobial properties.
Aplicaciones Científicas De Investigación
Antimicrobial Agent-24 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antimicrobial action and to develop new antimicrobial agents.
Biology: The compound is employed in microbiological assays to evaluate its efficacy against different strains of bacteria and fungi.
Medicine: this compound is investigated for its potential use in treating infections, particularly those caused by antibiotic-resistant pathogens.
Industry: It is incorporated into coatings, textiles, and medical devices to provide antimicrobial protection and prevent biofilm formation.
Mecanismo De Acción
The mechanism of action of Antimicrobial Agent-24 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the lipid bilayer of microbial cell membranes, causing structural damage and increased permeability, leading to cell lysis.
Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins required for microbial growth and survival.
DNA Interference: this compound can intercalate into microbial DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Triclosan: A widely used antimicrobial agent with similar broad-spectrum activity.
Chlorhexidine: Known for its effectiveness against both gram-positive and gram-negative bacteria.
Silver Nanoparticles: Utilized for their potent antimicrobial properties and ability to disrupt microbial cell membranes.
Uniqueness: Antimicrobial Agent-24 stands out due to its unique combination of chemical stability, broad-spectrum activity, and low toxicity to human cells. Unlike some other antimicrobial agents, it does not readily induce resistance in microbial populations, making it a valuable tool in the fight against infectious diseases.
Propiedades
Fórmula molecular |
C19H17F2N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N'-(2,4-difluorophenyl)-2-(8-methoxy-5-methylquinolin-4-yl)oxyacetohydrazide |
InChI |
InChI=1S/C19H17F2N3O3/c1-11-3-6-16(26-2)19-18(11)15(7-8-22-19)27-10-17(25)24-23-14-5-4-12(20)9-13(14)21/h3-9,23H,10H2,1-2H3,(H,24,25) |
Clave InChI |
ORYLXDDABIRCGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=NC2=C(C=C1)OC)OCC(=O)NNC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


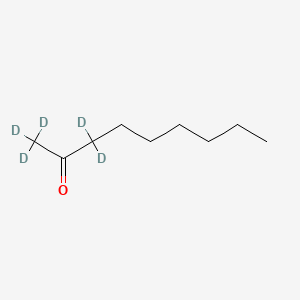

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

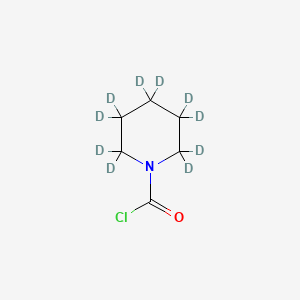


![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
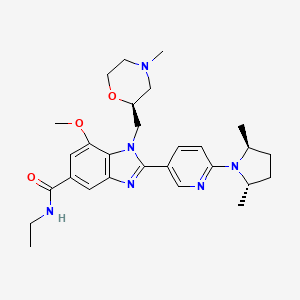
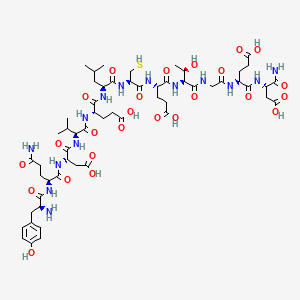
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
